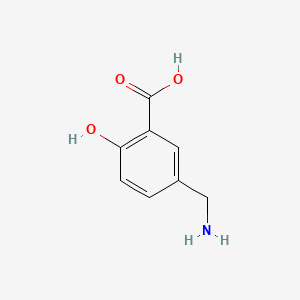

5-Aminomethyl-2-hydroxy-benzoic acid

Beschreibung

Significance of Phenolic Acids in Organic Synthesis

Phenolic acids, characterized by a hydroxyl group attached to a benzene (B151609) ring and a carboxylic acid function, are a major class of organic compounds. numberanalytics.comwikipedia.org They are abundantly found in nature, particularly in plants, where they contribute to flavor, color, and possess a range of biological activities. numberanalytics.comtaylorandfrancis.com In the realm of organic synthesis, phenolic acids like hydroxybenzoic acid serve as versatile starting materials and intermediates. nih.gov Their chemical structure, featuring both a nucleophilic hydroxyl group and an electrophilic carboxylic acid, allows for a wide array of chemical transformations. numberanalytics.com This dual reactivity makes them valuable building blocks for constructing more complex molecules. The antioxidant and anti-inflammatory properties of many phenolic acids have also spurred significant interest in their use in various applications. numberanalytics.comwisdomlib.org

The Role of Aminomethyl Moieties in Molecular Design

The aminomethyl group (-CH₂NH₂) is a critical functional group in molecular design, particularly in medicinal chemistry. Its presence can significantly influence a molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity. These properties are crucial for a molecule's interaction with biological targets. The introduction of an aminomethyl group can lead to enhanced binding affinity and selectivity for specific receptors or enzymes. nih.gov Furthermore, the primary amine in the aminomethyl moiety provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and optimization.

Overview of Synthetic Methodologies for Benzoic Acid Derivatives

The synthesis of benzoic acid derivatives is a well-established field in organic chemistry, with numerous methods available to introduce a wide variety of substituents onto the aromatic ring. wikipedia.org Common strategies include electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions to introduce functional groups that can be further elaborated. wikipedia.orggoogle.com For instance, a nitro group can be reduced to an amine, which can then be transformed into a variety of other functionalities. acs.org The carboxylic acid group itself can be converted into esters, amides, or acid chlorides, providing further avenues for diversification. wikipedia.orgquora.com The Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide, is a key method for synthesizing hydroxybenzoic acids. quora.comgoogle.com More modern approaches often utilize transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

Contextualization of 5-Aminomethyl-2-hydroxy-benzoic Acid within Amino Acid and Benzoic Acid Chemistry

This compound is a hybrid structure that incorporates the key functionalities of both amino acids and benzoic acids. It possesses the acidic carboxyl group and the aromatic ring of benzoic acid, combined with an amino group attached to a methylene (B1212753) linker, reminiscent of the structure of β- or γ-amino acids. This unique combination of functional groups suggests that it can participate in a rich variety of chemical reactions. The phenolic hydroxyl group, the carboxylic acid, and the primary amine all offer sites for chemical modification. mdpi.com This trifunctional nature makes this compound a valuable building block for creating complex molecular architectures and for exploring new chemical space.

Chemical Properties and Research Findings

The specific arrangement of the aminomethyl, hydroxyl, and carboxyl groups on the benzene ring of this compound dictates its unique chemical properties and reactivity.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2820-31-7 | chemical-suppliers.eu |

| Molecular Formula | C₈H₉NO₃ | chemical-suppliers.eu |

| Molecular Weight | 167.16 g/mol | chemical-suppliers.eu |

| Appearance | Solid | |

| IUPAC Name | 5-(aminomethyl)-2-hydroxybenzoic acid | chemical-suppliers.eu |

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly accessible literature, we can infer its potential reactivity and applications based on related structures. For example, the structurally similar 5-aminosalicylic acid (mesalamine), which has an amino group directly attached to the ring, is a well-known anti-inflammatory agent. sigmaaldrich.comgoogle.com The introduction of the methylene spacer in this compound would alter the electronic properties and the spatial arrangement of the functional groups, likely leading to different biological activities and chemical reactivity.

Research on related benzoxaboroles, which can be synthesized from aminomethyl-substituted precursors, highlights the utility of such scaffolds in medicinal chemistry. researchgate.net The amino group serves as a key handle for further functionalization. researchgate.net Similarly, studies on other benzoic acid derivatives demonstrate how modifications to the substituent groups can be used to tune properties for specific applications, such as inhibiting enzymes. acs.orgnih.gov

The synthesis of derivatives of the related 5-acetamido-2-hydroxy benzoic acid has been explored to develop new non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com This suggests that the aminomethyl group in this compound could be readily acylated to produce a variety of amide derivatives with potentially interesting pharmacological profiles. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(aminomethyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,4,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKMYDUUWYPLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182464 | |

| Record name | 5-Aminomethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2820-31-7 | |

| Record name | 5-Aminomethylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminomethylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminomethyl-2-hydroxy-benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 5 Aminomethyl 2 Hydroxy Benzoic Acid and Its Precursors/analogs

Direct Aminomethylation Approaches

Direct aminomethylation involves the introduction of an aminomethyl group (-CH₂NH₂) onto the salicylic (B10762653) acid scaffold in a single conceptual step. These methods are often sought for their atom economy and straightforwardness.

Electrophilic Aminomethylation of Phenolic Systems

Electrophilic aminomethylation utilizes a reagent that delivers a protected or latent aminomethyl cation to the electron-rich aromatic ring of the phenol. A common strategy is amidomethylation, which introduces a protected amine functionality. For instance, the synthesis of the related compound 4-Amino-3-(aminomethyl)benzoic acid has been achieved through regioselective amidomethylation using N-(hydroxymethyl)phthalimide. researchgate.net This reagent acts as a source of the phthalimidomethyl cation, which acylates the aromatic ring. The resulting phthalimide (B116566) can then be cleaved, typically by hydrazinolysis, to liberate the free primary amine.

This approach offers good control over the amine functionality, preventing over-alkylation that can occur with simpler aminomethylating agents. The key to synthesizing the target compound via this method lies in achieving regioselective substitution at the C5 position of the salicylic acid ring, which is activated by the hydroxyl group.

Table 1: General Scheme for Amidomethylation Pathway

| Step | Reaction | Reagents | Purpose |

| 1 | Amidomethylation | N-(hydroxymethyl)phthalimide, Acid catalyst | Introduces a protected aminomethyl group onto the aromatic ring. |

| 2 | Deprotection | Hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) | Removes the phthalimide protecting group to yield the primary amine. |

Mannich-Type Reactions for Aminomethyl Incorporation

The Mannich reaction is a classic multi-component condensation that forms a C-C bond by aminomethylating an acidic proton located alpha to a carbonyl group. organic-chemistry.org In the context of phenols, the electron-rich aromatic ring itself can act as the nucleophile. researchgate.netbch.ro The reaction typically involves the phenol, an aldehyde (most commonly formaldehyde), and a primary or secondary amine. organic-chemistry.org These components combine to form a reactive Eschenmoser's salt or a similar iminium ion in situ, which is then attacked by the phenol.

A significant challenge in applying the Mannich reaction to salicylic acid is controlling the regioselectivity. The powerful ortho-directing effect of the phenolic hydroxyl group generally favors the introduction of the aminomethyl moiety at the C3 position, adjacent to the hydroxyl. bch.roacs.org While substitution at the para-position (C5) is possible, it often occurs as a minor product, necessitating challenging purification or specific reaction conditions to enhance its yield.

Table 2: Components of a Typical Mannich Reaction for Phenols

| Component | Example | Role |

| Phenolic Substrate | Salicylic Acid | Nucleophile |

| Aldehyde | Formaldehyde | Methylene (B1212753) source (-CH₂-) |

| Amine | Ammonia (B1221849), Dimethylamine | Amino source (-NH₂) |

| Solvent | Ethanol (B145695), Water | Reaction medium |

Functional Group Interconversion Pathways

Functional group interconversion (FGI) strategies involve multi-step syntheses where one functional group is transformed into another. These pathways often provide better control over regiochemistry compared to direct methods.

Reduction of Nitro-Containing Benzoic Acid Precursors

A robust and widely documented route to aromatic amines is the reduction of the corresponding nitro compounds. This strategy can be adapted to synthesize key precursors to the target molecule. The synthesis of 5-aminosalicylic acid, an important analog and potential precursor, is commonly achieved by reducing 5-nitrosalicylic acid. google.com

The precursor, 5-nitrosalicylic acid, is prepared by the nitration of salicylic acid. The subsequent reduction of the nitro group (-NO₂) to an amino group (-NH₂) can be accomplished using various methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly efficient. google.commdpi.com Chemical reductions, such as the Bechamp reduction using iron in hydrochloric acid, or reduction with hydrazine hydrate, are also effective. google.comresearchgate.net A method for hydrogenating 5-nitrosalicylic acid in an acidic medium in the presence of a platinum metal catalyst has been patented. google.com While this produces 5-aminosalicylic acid, further steps would be required to convert the amino group to the target aminomethyl group.

Table 3: Comparison of Reduction Methods for 5-Nitrosalicylic Acid

| Method | Reductant/Catalyst | Conditions | Yield | Reference |

| Catalytic Hydrogenation | H₂, Raney Nickel | 100°C, 8 atm, Water | 89% | mdpi.com |

| Catalytic Hydrogenation | H₂, 1% Pd/C | - | 94% | google.com |

| Chemical Reduction | Hydrazine hydrate, Raney Nickel | Reflux, Water | 89% | mdpi.comresearchgate.net |

| Bechamp Reduction | Iron, HCl | Acidic medium | - | google.com |

Transformation of Carboxylic Acid Derivatives

A more direct FGI approach involves the synthesis and subsequent modification of a halomethyl derivative. This pathway begins with the chloromethylation of salicylic acid to produce 5-(chloromethyl)salicylic acid. researchgate.net The chloromethyl group (-CH₂Cl) is an excellent electrophile and can be readily converted into the desired aminomethyl group.

The transformation of the chloromethyl group to an aminomethyl group can be achieved through several methods. Direct reaction with ammonia is one possibility, though it carries the risk of forming secondary and tertiary amine byproducts. google.com A cleaner method is the Gabriel synthesis, which involves reacting the chloromethyl compound with potassium phthalimide to form a protected intermediate. Subsequent hydrolysis or hydrazinolysis of the phthalimide group yields the pure primary amine, avoiding over-alkylation. Another route involves converting the chloride to an azide (B81097) using sodium azide, followed by reduction of the azide to the amine.

Green Chemistry Approaches in Aminomethylbenzoic Acid Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of aromatic compounds.

Several aspects of the syntheses discussed can be viewed through a green chemistry lens. The use of water as a solvent for the reduction of 5-nitrosalicylic acid is a significant improvement over traditional organic solvents. researchgate.netmdpi.com One-pot procedures, which reduce the number of workup and purification steps, also align with green chemistry goals. A one-pot process for producing 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) in subcritical water has been reported, demonstrating the potential for combining reduction and oxidation steps in an environmentally benign solvent. mdpi.com

Furthermore, the development of recyclable catalysts and auxiliary chemicals is a key green strategy. A process for preparing 5-aminosalicylic acid uses sulphanilic acid as a recyclable auxiliary chemical, which is recovered and reused after the reaction sequence. google.comgoogle.com There is also growing interest in using organocatalysts to replace heavy metals. For example, salicylic acid derivatives themselves have been used as organocatalysts for the green oxidation of amines, highlighting the potential for self-catalytic or biocompatible systems. researchgate.net Looking forward, biosynthetic pathways, which use microorganisms to produce aminobenzoic acids from renewable feedstocks, represent a frontier in sustainable chemical production. mdpi.com

Table 4: Application of Green Chemistry Principles in Aminobenzoic Acid Synthesis

| Green Chemistry Principle | Application Example | Benefit |

| Safer Solvents | Using water for reduction reactions. researchgate.net | Reduces use of volatile and toxic organic solvents. |

| Atom Economy / One-Pot Synthesis | Direct synthesis of 3-ABA in subcritical water. mdpi.com | Minimizes waste and energy consumption from intermediate workups. |

| Catalysis | Use of recyclable sulphanilic acid. google.com | Reduces waste from stoichiometric reagents. |

| Design for Energy Efficiency | Kolbe-Schmitt reaction with catalytic carriers to improve heat transfer. google.com | Lowers energy consumption in high-temperature reactions. |

| Use of Renewable Feedstocks | Biosynthesis of aminobenzoic acids. mdpi.com | Reduces reliance on petroleum-based precursors. |

Optimization of Reaction Conditions for Targeted Syntheses

Catalytic Systems and Their Influence on Yield and Selectivity

Catalytic systems are central to the synthesis of 5-Aminomethyl-2-hydroxy-benzoic acid and its precursors, particularly for reactions involving hydrogenation and amination. The choice of catalyst directly impacts the reaction's efficiency, yield, and the selective formation of the desired product over potential byproducts.

A probable synthetic route is the reductive amination of a precursor like 5-formylsalicylic acid. Research on analogous transformations, such as the conversion of 5-(hydroxymethyl)furfural (HMF) to 2,5-bis(aminomethyl)furan (B21128) (BAF), has shown high efficacy with bifunctional catalysts. rsc.org A Ni/SBA-15 catalyst, for instance, has demonstrated high selectivity and an 89.8% yield in the reductive amination of HMF using aqueous ammonia. researchgate.net This suggests that nickel-based catalysts could be highly effective for the synthesis of our target compound.

Another viable pathway involves the chemical reduction of a 5-azidomethyl or 5-nitromethyl intermediate. The reduction of an azide to a primary amine is commonly achieved with high efficiency via catalytic hydrogenation. Catalysts such as Palladium on carbon (Pd/C) or Platinum-based catalysts are standard for this type of transformation. google.comgoogleapis.com Similarly, the reduction of a nitro group, as demonstrated in the large-scale production of 5-aminosalicylic acid, can be effectively carried out using catalysts like Raney Nickel. mdpi.com

Advanced catalytic methods, such as those employing aminomethyl cyclopalladated complexes, represent a modern approach to forming aminomethyl groups, although their application to this specific substrate is not yet detailed. nih.gov

| Catalyst | Reaction Type | Relevant Compound/Process | Observed Yield/Selectivity | Source |

|---|---|---|---|---|

| Ni/SBA-15 | Reductive Amination | 5-(hydroxymethyl)furfural to 5-(Aminomethyl)-2-furanmethanol | 89.8% Yield | researchgate.net |

| 5% Pd/C (Palladium on Carbon) | Hydrogenation (Azo-group splitting) | 5-(p-sulphophenyl azo)salicylic acid to 5-Aminosalicylic acid | 91% Yield | google.comgoogle.com |

| Raney Nickel | Reduction (Nitro group) | 5-Nitrosalicylic acid to 5-Aminosalicylic acid | 89% Yield | mdpi.com |

| CuNiAlOx | Reductive Amination | 5-(hydroxymethyl)furfural to 2,5-bis(aminomethyl)furan | 85.9% Yield | rsc.org |

Solvent Effects on Reaction Efficiency

The choice of solvent is critical in chemical synthesis, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. In the synthesis of this compound precursors, various solvents are employed.

For instance, the synthesis of 5-(chloromethyl)-2-hydroxybenzaldehyde, a key potential intermediate, has been successfully performed in acetone (B3395972). lp.edu.ua The subsequent nucleophilic substitution of the chloro group can also be carried out in acetone or other polar aprotic solvents. lp.edu.ua In the context of wet granulation of the related compound 5-aminosalicylic acid, anhydrous solvents such as isopropyl alcohol, acetone, methanol (B129727), and ethanol are specified to prevent the formation of degradants. google.com

Water is often used as a solvent in the final stages of synthesis for related compounds, particularly during reduction steps. The reduction of 5-nitrosalicylic acid using Raney Nickel and hydrazine hydrate or hydrogen gas is conducted in water. mdpi.com The use of aqueous ammonia is also noted in the reductive amination of HMF, where a small amount of water was found to enhance the yield of the desired amine. researchgate.net

| Solvent | Process/Reaction Step | Compound | Purpose/Observation | Source |

|---|---|---|---|---|

| Acetone | Synthesis of precursor | 5-(chloromethyl)-2-hydroxybenzaldehyde | Reaction medium for chloromethylation and subsequent nucleophilic substitution. | lp.edu.ua |

| 2-Propanol (Isopropyl alcohol) | Synthesis of precursor derivative | 5-(isopropoxymethyl)-2-hydroxybenzaldehyde | Reaction medium. | lp.edu.ua |

| Water | Reduction of nitro group | 5-Aminosalicylic acid | Environmentally friendly solvent for industrial-scale reduction. | mdpi.com |

| Aqueous Ammonia | Reductive Amination | 5-(Aminomethyl)-2-furanmethanol | Serves as both reactant and part of the solvent system; water enhances yield. | researchgate.net |

| Anhydrous Solvents (Ethanol, Methanol, Isopropyl Alcohol) | Wet Granulation | 5-Aminosalicylic acid | Used to prevent degradation reactions during formulation. | google.com |

Temperature and Pressure Control in Industrial-Scale Preparation

Temperature and pressure are fundamental parameters that must be precisely controlled for safe, efficient, and scalable industrial synthesis. For the preparation of this compound, optimal conditions can be inferred from the industrial processes for 5-Aminosalicylic acid.

One established industrial method for 5-ASA involves the hydrogenation of 5-(p-sulphophenyl azo)salicylic acid. This reaction is typically performed at a temperature exceeding 50°C (often around 75°C) and at an elevated pressure of approximately 1-10 atmospheres of hydrogen gas. google.comsigmaaldrich.com Another route, the Kolbe-Schmitt reaction of p-aminophenol with carbon dioxide, requires significantly more stringent conditions, with temperatures ranging from 180-220°C and pressures of 1.0–3.0 MPa. google.com The reduction of 5-nitrosalicylic acid using hydrogen and a Raney Nickel catalyst is conducted at 100°C and a hydrogen pressure of 8 atmospheres. mdpi.com These examples highlight that moderate to high temperatures and pressures are likely necessary for the efficient industrial-scale synthesis of the target compound or its immediate precursors.

| Process | Compound | Temperature | Pressure | Source |

|---|---|---|---|---|

| Hydrogenation of Azo Intermediate | 5-Aminosalicylic acid | > 50°C (typically 75°C) | 1 - 10 atm | google.comsigmaaldrich.com |

| Kolbe-Schmitt Reaction | 5-Aminosalicylic acid | 180 - 220°C | 1.0 - 3.0 MPa | google.com |

| Catalytic Reduction of Nitro Group | 5-Aminosalicylic acid | 100°C | 8 atm | mdpi.com |

| Reductive Amination of HMF | 5-(Aminomethyl)-2-furanmethanol | 100°C | Not specified (autoclave) | researchgate.net |

Stereoselective Synthesis Considerations

The compound this compound is an achiral molecule as it does not possess any stereocenters. The aminomethyl group (-CH₂NH₂) attached to the benzene (B151609) ring does not create a chiral carbon. Therefore, considerations for stereoselective synthesis are not applicable to the preparation of the parent compound itself. Such considerations would only become relevant if chiral derivatives were to be synthesized, for instance, by modifying the carboxylic acid or amine group with a chiral moiety.

Derivatization and Chemical Modification of 5 Aminomethyl 2 Hydroxy Benzoic Acid

Acylation Reactions of the Amine Functionality

The primary amine of the aminomethyl group in 5-Aminomethyl-2-hydroxy-benzoic acid is a key site for derivatization through acylation, leading to the formation of a stable amide bond. This transformation is a widely employed strategy to introduce a variety of substituents, thereby modifying the molecule's properties.

The nucleophilic nature of the primary amine facilitates its reaction with a range of acylating agents to yield corresponding amides. Commonly used acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. For instance, the acylation of a similar compound, 5-amino-2-hydroxybenzoic acid, has been demonstrated using benzoyl chloride or phenylacetyl chloride in the presence of a base like potassium carbonate. This suggests that this compound would readily react with such acylating agents to form the corresponding N-acyl derivatives.

The choice of acylating agent allows for the introduction of diverse functionalities. For example, reaction with acetyl chloride or acetic anhydride would yield the N-acetyl derivative, while reaction with long-chain fatty acid chlorides could be used to enhance lipophilicity.

Table 1: Examples of Acylating Agents for Amine Modification

| Acylating Agent | Expected Product with this compound |

| Acetyl Chloride | 5-(Acetamidomethyl)-2-hydroxy-benzoic acid |

| Benzoyl Chloride | 5-(Benzamidomethyl)-2-hydroxy-benzoic acid |

| Acetic Anhydride | 5-(Acetamidomethyl)-2-hydroxy-benzoic acid |

| Succinic Anhydride | 5-(((4-carboxybutanoyl)amino)methyl)-2-hydroxy-benzoic acid |

In a molecule with multiple nucleophilic sites, such as the amine and hydroxyl groups in this compound, achieving regioselective acylation is crucial. The relative nucleophilicity of the amine and the hydroxyl group can be influenced by reaction conditions, particularly the pH. Under neutral or slightly basic conditions, the amine group is generally more nucleophilic than the phenolic hydroxyl group, favoring N-acylation.

To ensure exclusive amide bond formation, the hydroxyl group can be protected prior to the acylation reaction. However, by carefully controlling the reaction conditions, such as using a non-protic solvent and a suitable base, regioselective N-acylation can often be achieved without the need for a protecting group strategy. The choice of a mild acylating agent and a non-nucleophilic base can further enhance the selectivity for the amine functionality.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be converted to an ester, a modification that can significantly impact the compound's solubility, stability, and pharmacokinetic profile.

The synthesis of alkyl and aryl esters of this compound can be accomplished through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-controlled reaction, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

For the synthesis of more complex esters or when the starting material is sensitive to strong acids, other methods can be employed. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for reaction with an alcohol. The synthesis of aryl esters can be achieved by reacting the carboxylic acid with a phenol in the presence of a dehydrating agent or a coupling reagent.

Table 2: Common Methods for Ester Synthesis

| Method | Reagents | Typical Conditions |

| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux in excess alcohol |

| Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Anhydrous solvent, heating |

| DCC Coupling | Alcohol, DCC, DMAP (catalyst) | Anhydrous, aprotic solvent, room temperature |

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer to one of the hydroxyl groups, followed by deprotonation to yield the ester and regenerate the acid catalyst.

The kinetics of the esterification reaction are influenced by several factors, including the structure of the carboxylic acid and the alcohol, the concentration of the catalyst, and the reaction temperature. Steric hindrance around the carboxylic acid group or the alcohol can significantly slow down the reaction rate. For substituted benzoic acids, electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbonyl carbon and thus accelerate the reaction, while electron-donating groups can have the opposite effect.

Modifications of the Hydroxyl Group

The phenolic hydroxyl group of this compound is another key site for chemical modification. Derivatization at this position can be used to alter the acidity of the phenol and to introduce a variety of functional groups.

Common modifications of the hydroxyl group include O-alkylation to form ethers. The Williamson ether synthesis is a widely used method for this transformation, involving the deprotonation of the phenol with a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of the alkyl halide determines the nature of the ether side chain.

Another important modification is the conversion of the hydroxyl group to an ester through reaction with an acylating agent. This reaction is typically carried out under basic conditions to deprotonate the phenol, increasing its nucleophilicity. For example, the well-known drug aspirin is synthesized by the acetylation of the hydroxyl group of salicylic (B10762653) acid.

Furthermore, the hydroxyl group can be used as a handle for the attachment of other functionalities through the formation of ethers with more complex molecules, or it can be protected during reactions at other sites of the molecule and subsequently deprotected.

Table 3: Potential Modifications of the Hydroxyl Group

| Reaction Type | Reagents | Expected Product |

| O-Alkylation (Williamson Ether Synthesis) | Alkyl Halide, Strong Base (e.g., NaH) | 5-Aminomethyl-2-alkoxy-benzoic acid |

| O-Acylation | Acyl Chloride or Anhydride, Base | 2-Acyloxy-5-aminomethyl-benzoic acid |

Etherification and Esterification of the Phenolic Hydroxyl

The phenolic hydroxyl group of this compound is a prime site for etherification and esterification reactions, leading to the formation of O-alkylated and O-acylated derivatives, respectively. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Etherification: The conversion of the phenolic hydroxyl to an ether is typically achieved by reaction with an alkyl halide in the presence of a base. The basic conditions deprotonate the phenol, forming a more nucleophilic phenoxide ion that subsequently displaces the halide. The choice of base and solvent is crucial to avoid competing reactions, such as N-alkylation of the aminomethyl group or esterification of the carboxylic acid. The synthesis of ethenzamide (2-ethoxybenzamide), a derivative of salicylic acid, provides a relevant example of O-alkylation. In this process, salicylamide is O-alkylated with ethyl iodide, a reaction that can be carried out under conventional conditions using organic solvents or under solvent-free conditions, sometimes supported by phase transfer catalysts. mdpi.com

Esterification: The phenolic hydroxyl can be acylated to form an ester. This transformation is often carried out using an acyl chloride or anhydride in the presence of a base. For instance, O-acyl derivatives of salicylic acid, such as propionyl- and butyrylsalicylic acids, have been synthesized and studied. nih.gov These reactions highlight the potential for creating a variety of ester derivatives of this compound.

It is important to note that direct etherification or esterification of the unprotected this compound can lead to a mixture of products due to the reactivity of the other functional groups. Therefore, protecting group strategies are often employed to achieve selective modification of the phenolic hydroxyl group.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as halogenation and nitration. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring: the hydroxyl (-OH), carboxylic acid (-COOH), and aminomethyl (-CH₂NH₂) groups.

Halogenation and Nitration Studies on the Aromatic Ring

Halogenation: The halogenation of salicylic acid typically occurs at the positions ortho and para to the strongly activating hydroxyl group. However, since the para position is already occupied in this compound, substitution is expected to occur at the positions ortho to the hydroxyl group (C3 and C5).

Nitration: The nitration of salicylic acid is a classic example of electrophilic aromatic substitution where the reaction conditions can significantly influence the outcome. Nitration of salicylic acid with a mixture of nitric and sulfuric acid can lead to the formation of picric acid, which involves the displacement of the carboxylic acid group (ipso-substitution). wikipedia.org This highlights the potential for complex reaction pathways in the nitration of substituted salicylic acids. For this compound, the outcome of nitration would depend on the directing effects of all three substituents and the reaction conditions employed.

To control the outcome of electrophilic aromatic substitution reactions on this compound, it is often necessary to protect the highly activating amino and hydroxyl groups to prevent undesired side reactions and to modulate the regioselectivity.

Influence of Existing Substituents on Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the this compound ring is a result of the combined electronic effects of the three substituents.

Hydroxyl (-OH) group: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Aminomethyl (-CH₂NH₂) group: The primary amine is also a strongly activating, ortho-, para-directing group. However, under acidic conditions typical for many SEAr reactions, the amine will be protonated to form an ammonium group (-CH₂NH₃⁺), which is a deactivating, meta-directing group. To harness the activating and ortho-, para-directing effect of the amine, it is often protected as an amide (e.g., -CH₂NHAc). An N-acyl group is a moderately activating, ortho-, para-director.

Carboxylic acid (-COOH) group: This is a deactivating, meta-directing group, withdrawing electron density from the ring through both inductive and resonance effects.

In the case of this compound, the powerful ortho-, para-directing influence of the hydroxyl group is expected to be dominant. The hydroxyl group is located at C2, the carboxylic acid at C1, and the aminomethyl group at C5. The positions ortho to the hydroxyl group are C1 and C3, and the para position is C4. Since C1 is already substituted, and considering the directing effects of the other groups, electrophilic attack is most likely to occur at the C3 position. The C5 position is also ortho to the hydroxyl group, but it is already substituted with the aminomethyl group. The table below summarizes the directing effects of the substituents.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C2 | Strongly Activating | Ortho, Para |

| -COOH | C1 | Deactivating | Meta |

| -CH₂NH₂ (or -CH₂NH₃⁺) | C5 | Activating (or Deactivating) | Ortho, Para (or Meta) |

The interplay of these electronic effects, coupled with potential steric hindrance, will ultimately determine the precise regiochemical outcome of electrophilic aromatic substitution reactions on this molecule.

Structural Characterization and Conformational Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns under ionization.

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 5-aminomethyl-2-hydroxy-benzoic acid (C₈H₉NO₃), HRMS can distinguish its exact mass from other molecules with the same nominal mass. This precision is crucial for confirming the compound's identity.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Nominal Mass | 167 Da |

| Monoisotopic Mass | 167.05824 Da |

Note: This table is based on theoretical calculations for the specified molecular formula.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. A specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process reveals the connectivity of the atoms within the molecule.

For a compound like this compound, characteristic fragmentation patterns would be expected based on studies of similar benzoic acid derivatives. Common fragmentation pathways for aromatic acids include:

Decarboxylation: Loss of the carboxylic acid group (–COOH) as carbon dioxide (CO₂), a loss of 44 Da.

Loss of Water: Elimination of a water molecule (H₂O), particularly with a nearby hydroxyl group, a loss of 18 Da.

Cleavage of the Aminomethyl Group: Fission of the C-C bond between the benzene (B151609) ring and the aminomethyl group or the C-N bond within it.

These fragmentation patterns provide a structural fingerprint that helps to confirm the identity and structure of the analyte.

X-ray Crystallography for Solid-State Structure Determination

In the solid state, molecules of this compound would be held together by a network of intermolecular forces. Due to the presence of hydroxyl, carboxylic acid, and amino functional groups, hydrogen bonding would be the dominant interaction. These interactions dictate how the molecules pack together to form a crystal lattice. Common hydrogen bonding motifs in related structures include dimers formed between carboxylic acid groups and chains linked by amine and hydroxyl groups.

Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can arise from variations in the conformation of the molecule or different arrangements of molecules in the crystal lattice. These different forms can have distinct physical properties. Studies on related benzoic acid derivatives have shown that polymorphism can be influenced by factors such as the solvent used for crystallization and temperature. Investigating the potential for polymorphism is a critical step in the solid-state characterization of a compound.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left and right circularly polarized light.

The parent molecule, this compound, is achiral and therefore would not show a CD spectrum. However, if it is reacted with a chiral reagent to form a chiral derivative, or if it is part of a larger chiral system, CD spectroscopy becomes a valuable tool. The resulting spectrum can provide information about the absolute configuration and conformation of the chiral derivative. For instance, studies have shown that achiral benzoic acid derivatives can be part of chiral cocrystals, which then exhibit CD signals. acs.org The interaction of the achiral molecule within a chiral environment induces a chiroptical response. rsc.org

Coordination Chemistry of 5 Aminomethyl 2 Hydroxy Benzoic Acid and Its Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-aminomethyl-2-hydroxy-benzoic acid and its derivatives typically involves the reaction of a soluble metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Transition Metals (e.g., Cu(II), Zn(II), Ni(II), Co(II), Mn(II))

Complexes of ligands similar to this compound have been successfully synthesized with a range of first-row transition metals. For example, the synthesis of complexes with para-aminosalicylic acid and metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) has been reported. A general synthetic method involves mixing a methanolic solution of the ligand with an aqueous solution of the corresponding metal acetate (B1210297) in a 1:2 metal-to-ligand molar ratio. The reaction mixture is typically stirred at room temperature, and the resulting solid complex is collected after solvent evaporation.

For instance, a new organic azo-azo-Schiff ligand derived from 5-aminosalicylic acid was used to form a copper(II) complex. researchgate.net The synthesis involved reacting the ligand with CuCl₂·2H₂O in ethanol (B145695) at a 1:2 metal-to-ligand ratio. researchgate.net Similarly, N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives have been used to prepare complexes with Cu(II), Co(II), and Zn(II). iupac.org These examples demonstrate the versatility of aminobenzoic acid derivatives in coordinating with various transition metals.

Stoichiometry and Coordination Geometry of Metal-Ligand Adducts

The stoichiometry of the resulting metal complexes is frequently found to be 1:2 (metal:ligand). This is consistent with the coordination of two bidentate ligands to a divalent metal ion, satisfying its coordination number. For instance, in the case of para-aminosalicylic acid complexes, a 2:1 ligand-to-metal ratio is proposed. bohrium.com Similarly, a copper(II) complex with a ligand derived from 5-aminosalicylic acid also exhibited a 1:2 metal-to-ligand molar ratio. researchgate.net

The coordination geometry of these complexes is often proposed to be octahedral. bohrium.com In a typical octahedral arrangement for a 1:2 complex, the two bidentate ligands would occupy the equatorial plane, with two solvent molecules (such as water) coordinating at the axial positions. For example, the proposed structure for several transition metal complexes of para-aminosalicylic acid features an octahedral geometry with the metal coordinated to the carboxylate and phenolic oxygen atoms of two ligand molecules. bohrium.com However, other geometries, such as square planar for Cu(II) complexes, are also possible depending on the ligand field and the electronic configuration of the metal ion.

Table 1: Representative Stoichiometry and Proposed Geometries for Transition Metal Complexes with Similar Aminobenzoic Acid Ligands

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |

| Cu(II) | 5-[{3-[(2-carbamothioylhydrazinylidene)methyl]-4-hydroxyphenyl}diazenyl]-2-hydroxybenzoic acid | 1:2 | - | researchgate.net |

| Co(II) | para-Aminosalicylic acid | 1:2 | Octahedral | bohrium.com |

| Ni(II) | para-Aminosalicylic acid | 1:2 | Octahedral | bohrium.com |

| Zn(II) | para-Aminosalicylic acid | 1:2 | Octahedral | bohrium.com |

| Cu(II) | N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivative | - | - | iupac.org |

Note: Data for this compound is not available in the searched literature; this table presents data for structurally related ligands to illustrate common trends.

Influence of pH on Complex Formation and Stability

The formation and stability of metal complexes with this compound are highly dependent on the pH of the medium. As discussed in section 5.1.2, the protonation state of the ligand's functional groups changes with pH, which in turn affects the equilibrium of the complexation reaction.

Potentiometric titration is a common technique used to study the effect of pH on complex formation and to determine the stability constants of the resulting complexes. Studies on similar ligand systems, such as 5-(p-aminophenylazo)-8-hydroxyquinoline, have shown that the formation of metal complexes is pH-dependent. imist.ma For this compound, it is expected that at low pH, where the ligand is fully protonated, complex formation will be minimal. As the pH increases and the carboxylic and phenolic groups deprotonate, the concentration of the chelating form of the ligand increases, leading to the formation of the metal complex.

The stability of the formed complexes will also be pH-dependent. The stability constants, which quantify the strength of the metal-ligand interaction, are typically determined at a specific pH or as a function of pH. For many transition metal complexes with ligands containing oxygen and nitrogen donors, the stability follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is anticipated that the complexes of this compound would also follow this trend.

Table 2: pKa Values of Related Benzoic Acid Derivatives

| Compound | pKa |

| Benzoic acid | 4.20 |

| o-Hydroxybenzoic acid | 2.97 |

| m-Hydroxybenzoic acid | 4.06 |

| p-Hydroxybenzoic acid | 4.48 |

| 2-Aminobenzoic acid | 4.78 |

| 3-Aminobenzoic acid | 4.55 |

Source: Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. oup.com This data provides context for the expected acidity of the functional groups in this compound.

Spectroscopic Investigations of Metal Complexes

The characterization of metal complexes formed with this compound relies heavily on spectroscopic techniques. These methods provide critical insights into the electronic structure, coordination environment, and nature of the metal-ligand bonding.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a metal complex and deducing its coordination geometry. The electronic spectra of the free ligand, this compound, typically show strong absorption bands in the ultraviolet region, which are attributed to π→π* and n→π* transitions within the aromatic ring and its substituents. fortunejournals.com

Upon complexation with a metal ion, significant changes in the UV-Vis spectrum are observed. These changes provide evidence of coordination and offer details about the resulting electronic environment of the metal center. researchgate.net The primary spectral features analyzed are:

Ligand-to-Metal Charge Transfer (LMCT) Bands: The formation of a coordinate bond between the ligand and the metal ion often gives rise to new, intense absorption bands. researchgate.net These are typically LMCT bands, resulting from the excitation of an electron from a ligand-based orbital to a metal-based orbital. The energy of these bands is sensitive to the nature of the metal ion and the specific donor atoms of the ligand involved in bonding.

d-d Transitions: For complexes involving transition metals with d-electrons (e.g., Cu(II), Co(II), Ni(II)), weak absorption bands are often observed in the visible region of the spectrum. These bands correspond to electronic transitions between d-orbitals of the metal ion, which are no longer degenerate due to the electrostatic field created by the ligands. The position, number, and intensity of these d-d bands are highly characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center. fortunejournals.comresearchgate.net For instance, the electronic spectrum of a copper(II) complex often reveals a broad d-d absorption band around 442 nm, which can be assigned to the 2T2g → 2Eg transition, indicative of a specific coordination environment. fortunejournals.com

The table below illustrates typical UV-Vis spectral data that could be observed for metal complexes of a this compound derivative, showing the shifts upon complexation.

| Compound/Complex | λmax (nm) (π→π) | λmax (nm) (n→π) | λmax (nm) (d-d Transitions) | Probable Geometry |

| Free Ligand | ~294 | ~361 | - | - |

| Co(II) Complex | Shifted | Shifted | ~461 | Octahedral |

| Ni(II) Complex | Shifted | Shifted | ~440, ~464 | Tetrahedral |

| Cu(II) Complex | Shifted | Shifted | ~442 | Distorted Octahedral |

Data are representative based on similar Schiff base complexes. fortunejournals.com

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for studying metal complexes that contain one or more unpaired electrons (i.e., are paramagnetic), such as those of Cu(II) or Mn(II). The technique provides detailed information about the electronic ground state and the local environment of the paramagnetic metal ion.

For a Cu(II) complex of this compound, the EPR spectrum, typically recorded on a polycrystalline sample at both room temperature and 77 K (liquid nitrogen), yields crucial parameters. researchgate.net The spectrum is characterized by g-values (g|| and g⊥), which are analogous to the g-factor of a free electron. The deviation of these values from the free electron value (2.0023) is caused by spin-orbit coupling and provides insight into the nature of the metal-ligand bonding.

Key insights from EPR studies include:

Geometry of the Complex: In an axially symmetric environment (e.g., tetragonal or square planar), two distinct g-values are observed: g|| and g⊥. If g|| > g⊥ > 2.0023, it generally indicates that the unpaired electron resides in the dx²-y² orbital, which is characteristic of a tetragonally distorted octahedral or square planar geometry. researchgate.net

Covalency of the Metal-Ligand Bond: The g-values can be used to calculate the orbital reduction factor (G), where G = (g|| - 2.0023) / (g⊥ - 2.0023). A value of G > 4 suggests that local tetragonal axes are aligned or that the exchange interaction is minimal. A value of G < 4 often indicates a significant exchange interaction between copper centers in the solid state. researchgate.net

The following table presents hypothetical EPR spectral parameters for a Cu(II) complex with a derivative of this compound.

L represents a bidentate ligand derived from this compound. g_av is calculated as (g|| + 2g⊥)/3. Data are representative. researchgate.net

While EPR is used for paramagnetic species, Nuclear Magnetic Resonance (NMR) spectroscopy is the technique of choice for investigating the structure of diamagnetic metal complexes in solution, such as those with Zn(II), Cd(II), or Mg(II) ions. nih.govnih.gov ¹H and ¹³C NMR spectra provide definitive evidence of ligand coordination.

Upon complexation of this compound, several characteristic changes are expected in the NMR spectrum:

Disappearance of the Hydroxyl Proton: The acidic proton of the phenolic hydroxyl group (-OH) is lost upon deprotonation and coordination to the metal ion. This results in the disappearance of its corresponding signal in the ¹H NMR spectrum, which is strong evidence for chelation through the phenolic oxygen. fortunejournals.com

Chemical Shifts of Neighboring Protons and Carbons: The coordination of the carboxylate oxygen and the aminomethyl nitrogen to the metal center alters the electron density of the entire ligand. Consequently, the signals of protons and carbons adjacent to these coordinating groups experience significant shifts (either upfield or downfield) compared to the free ligand spectrum. nih.gov For example, the protons of the -CH₂-NH₂ group would be expected to shift upon nitrogen coordination.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unambiguously assign all proton and carbon signals in the complex, confirming the binding mode and solution-state structure.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure

Computational chemistry, particularly methods based on Density Functional Theory, provides a powerful complement to experimental data, offering deep insights into the geometric and electronic structures of coordination compounds. nih.gov

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure and properties of metal complexes. cyberleninka.ru By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or 6-311++G(d,p)), researchers can perform geometry optimizations to predict the most stable three-dimensional structure of a complex. nih.govnih.gov

Key parameters obtained from DFT calculations include:

Optimized Geometry: DFT can accurately predict bond lengths, bond angles, and dihedral angles of the metal complex in its ground state. These theoretical values can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

Vibrational Frequencies: Calculation of vibrational frequencies can be used to predict the infrared (IR) spectrum of the complex. This helps in assigning the experimentally observed IR bands to specific vibrational modes (e.g., M-O and M-N stretching frequencies), confirming the coordination sites.

Mulliken Atomic Charges: DFT can calculate the distribution of electron density across the molecule, providing the partial charges on each atom. nih.gov This information is valuable for understanding the nature and polarity of the metal-ligand bonds.

DFT calculations are also crucial for analyzing the electronic structure through the lens of molecular orbital theory. cyberleninka.ru

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.gov The spatial distribution of these orbitals reveals the regions of the molecule most involved in electronic transitions and chemical reactions. In a metal complex, the HOMO is often ligand-based, while the LUMO is metal-based, corresponding to an LMCT.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that relates to the chemical reactivity and kinetic stability of the complex. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited. This calculated energy gap can be correlated with the electronic transitions observed in UV-Vis spectroscopy.

Ligand Field Theory: The results of DFT calculations can be interpreted within the framework of Ligand Field Theory. The calculations provide a detailed picture of the d-orbital splitting caused by the ligand field, allowing for a quantitative understanding of the electronic transitions and magnetic properties observed experimentally.

The table below shows representative theoretical energy values for a metal complex, as would be calculated by DFT.

| Complex | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Representative Metal Complex | -5.11 | -2.36 | 2.75 |

Data are representative based on DFT calculations of similar complexes. researchgate.net

Reactivity and Mechanistic Investigations in Non Biological Systems

Oxidation and Reduction Chemistry

Scientific literature detailing the specific oxidation and reduction chemistry of 5-Aminomethyl-2-hydroxy-benzoic acid is not available. Research on analogous compounds indicates that the phenolic ring is susceptible to attack by hydroxyl radicals, leading to hydroxylated products. sciensage.info Studies on the advanced oxidation of 2-hydroxybenzoic acid show its degradation via processes like UV/H₂O₂ and the Fenton reaction. researchgate.net The amino group in the related 5-amino-2-hydroxybenzoic acid is known to participate in reactions, such as the Maillard reaction with reducing sugars google.com, but specific redox potentials and products for the aminomethyl derivative have not been documented.

Electrochemical Properties and Redox Potentials

The electrochemical behavior of 5-Amino-2-hydroxybenzoic acid (5-ASA) has been a subject of interest, primarily due to its antioxidant properties. Cyclic voltammetry (CV) has been a key technique in elucidating its redox characteristics.

Studies have shown that 5-ASA undergoes oxidation, and its susceptibility to this process is a key feature of its chemistry. The oxidation potential of 5-ASA has been reported to be approximately 0.58 V (vs. Ag/AgCl). mdpi.com This value is lower than that of similar compounds like acetaminophen (B1664979) (0.75 V) and salicylic (B10762653) acid (1.1 V), indicating that 5-ASA is more easily oxidized. mdpi.com

The electrochemical oxidation of 5-ASA is complex. It is understood to proceed via a proton-coupled electron transfer (PCET) mechanism. nih.gov This process is initiated by the deprotonation of the carboxylic acid group. nih.gov The resulting anion then undergoes PCET, a process in which both a proton and an electron are transferred simultaneously or in a concerted fashion. The 4-aminophenol (B1666318) moiety within the 5-ASA structure is crucial for this reactivity. nih.gov This initial oxidation leads to the formation of radical species. nih.gov

Table 1: Electrochemical Data for 5-Amino-2-hydroxybenzoic Acid

| Parameter | Value | Reference Electrode | Method |

| Oxidation Potential | 0.58 V | Ag/AgCl | Cyclic Voltammetry mdpi.com |

Controlled Oxidation/Reduction for Novel Compound Synthesis

The inherent reactivity of 5-Amino-2-hydroxybenzoic acid towards oxidation presents opportunities for its use in the synthesis of novel compounds, although much of the existing research focuses on its degradation and biological activity rather than controlled preparative synthesis.

The oxidation of 5-ASA has been shown to yield reactive intermediates, namely iminoquinones and quinones. nih.gov For instance, oxidation by hypochlorous acid (HOCl) leads to the formation of these reactive species. nih.gov While these intermediates are highly reactive and can covalently bind to biomolecules, their controlled trapping could be a pathway to new derivatives. nih.gov For example, the iminoquinone and quinone intermediates have been successfully trapped in vitro using glutathione. nih.gov

Enzymatic oxidation of 5-ASA using peroxidases or hemoglobin in the presence of hydrogen peroxide also leads to the formation of a quinone-imine product. mdpi.com These studies, while aimed at understanding metabolic pathways, demonstrate the feasibility of oxidizing 5-ASA to specific products under controlled conditions. The primary stable product identified in some oxidation reactions is gentisic acid. nih.gov

Research has also identified several oxidation products of 5-ASA in vivo, which were isolated and characterized by HPLC, ¹H-NMR spectroscopy, and mass spectrometry. nih.gov While not a synthetic application in the traditional sense, this highlights the range of oxidized derivatives that can be formed from the 5-ASA scaffold.

Information regarding the controlled reduction of 5-Amino-2-hydroxybenzoic acid for the synthesis of novel compounds is not extensively documented in the available literature.

Reactivity with Other Organic Substrates (e.g., aldehydes, ketones)

The presence of a primary aromatic amine group at the 5-position makes 5-Amino-2-hydroxybenzoic acid a suitable substrate for condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines).

Recent research has demonstrated the successful synthesis of a series of novel Schiff bases through the reaction of 5-ASA with various substituted benzaldehydes. indexcopernicus.comresearchgate.net An environmentally friendly grinding technique has been employed for these syntheses, where a mixture of the aromatic aldehyde and 5-ASA are ground together to yield the corresponding Schiff base. indexcopernicus.comresearchgate.net This method avoids the use of potentially hazardous solvents. researchgate.net The formation of the Schiff base involves the condensation of the primary amine of 5-ASA with the carbonyl group of the aldehyde, resulting in the formation of an azomethine (-C=N-) double bond. indexcopernicus.com

Table 2: Synthesis of Schiff Bases from 5-Amino-2-hydroxybenzoic Acid and Substituted Benzaldehydes

| Substituted Benzaldehyde | Reaction Conditions | Product |

| Various aromatic aldehydes | Grinding | Corresponding Schiff base of 5-ASA indexcopernicus.com |

| Substituted benzaldehydes | Grinding, recrystallization from methanol (B129727) | Substituted Schiff bases of 5-ASA researchgate.net |

The reactivity of the phenolic hydroxyl group and the carboxylic acid group can also be exploited, although reactions involving the amino group are often the most facile under neutral or slightly basic conditions. The reaction of 5-ASA with reducing sugars, which contain an aldehyde group in their open-chain form, has been noted to lead to degradation products, indicating the reactivity of the amino group.

While specific studies on the reaction of 5-ASA with simple ketones like acetone (B3395972) are not prevalent in the literature, the general principles of Schiff base formation suggest that such reactions are possible, likely requiring more forcing conditions or catalysis compared to reactions with more electrophilic aldehydes.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the static properties of single molecules, molecular dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into dynamic processes and intermolecular interactions.

MD simulations model the motion of a molecule in a solvent, revealing its conformational flexibility. nih.gov By simulating 5-Aminomethyl-2-hydroxy-benzoic acid in a solvent box (e.g., water), researchers can observe how the molecule rotates, flexes, and changes its shape over nanoseconds. This process, known as conformational sampling, helps identify the most populated conformations in a solution. nih.gov The simulations track the trajectories of all atoms based on a force field (like GAFF), which defines the potential energy of the system. nih.gov Analysis of these trajectories can reveal the stability of the intramolecular hydrogen bond in a solution and the rotational freedom of the aminomethyl and carboxyl groups.

MD simulations are also essential for studying how this compound interacts with its surroundings. In solution, this includes the formation and lifetime of hydrogen bonds with solvent molecules. nih.gov The hydrophilic aminomethyl, hydroxyl, and carboxyl groups are expected to form strong hydrogen bonds with protic solvents like water or ethanol (B145695). libretexts.org

In the context of a crystal lattice, simulations can elucidate the non-covalent interactions that hold the crystal together, such as intermolecular hydrogen bonding, π-π stacking between aromatic rings, and van der Waals forces. whiterose.ac.ukrsc.org For this compound, it is expected that the primary interactions would involve hydrogen bonds between the carboxyl group of one molecule and the amino group of another, as well as between hydroxyl groups, leading to the formation of complex networks. rsc.org These interactions are fundamental to determining the crystal packing and the resulting physicochemical properties of the solid state.

Analytical Method Development for Chemical Characterization

Chromatographic Separation Techniques

Chromatography is the primary tool for the separation and analysis of 5-Aminomethyl-2-hydroxy-benzoic acid from related substances and impurities. The selection of the appropriate chromatographic technique and conditions is dictated by the physicochemical properties of the analyte, which is a zwitterionic molecule containing a carboxylic acid, a phenolic hydroxyl, and a basic aminomethyl group.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile, polar compounds like this compound. Method development involves the systematic optimization of stationary phase, mobile phase, and detection parameters to achieve the desired separation, sensitivity, and accuracy. nih.gov

The choice of stationary phase is critical for achieving the desired retention and selectivity. For a polar, zwitterionic compound like this compound, both standard and specialized reversed-phase columns can be considered.

C18 (Octadecylsilane): C18 columns are the most common type of reversed-phase columns, where the silica (B1680970) surface is modified with 18-carbon alkyl chains. They separate compounds primarily based on hydrophobicity. While suitable for many applications, standard C18 columns can sometimes exhibit poor retention for very polar compounds and may show peak tailing for basic analytes due to interactions with residual silanols on the silica surface. sielc.comresearchgate.net

RP-Amide (Reversed-Phase Amide): RP-Amide phases are polar-embedded stationary phases that contain an amide group within the alkyl chain. sigmaaldrich.comhplc.eulaborindo.com This embedded polar group alters the selectivity compared to traditional C18 phases and enhances the retention of polar and hydrogen-bonding analytes. chromatographyonline.com Given that this compound possesses hydrogen bond donor groups (hydroxyl and amino) and an acceptor group (carboxyl), an RP-Amide column can offer superior retention and peak shape. sigmaaldrich.comchromatographyonline.com These phases are also more compatible with highly aqueous mobile phases, which are often necessary for retaining very polar compounds, and are less prone to "phase collapse." fishersci.com

Table 1: Comparison of C18 and RP-Amide Stationary Phases for the Analysis of Polar Aromatic Compounds

| Feature | C18 (Octadecylsilane) | RP-Amide (Polar-Embedded) | Relevance for this compound |

| Primary Interaction | Hydrophobic interactions | Mixed-mode (hydrophobic and hydrogen bonding) hplc.eu | The mixed-mode interaction of RP-Amide is highly beneficial for the multifunctional nature of the analyte. |

| Selectivity | Classic reversed-phase selectivity based on hydrophobicity. | Alternative selectivity, especially for polar compounds capable of hydrogen bonding (phenols, acids, amines). sigmaaldrich.comchromatographyonline.com | RP-Amide can provide better resolution from structurally similar impurities. |

| Aqueous Compatibility | Can suffer from retention loss ("phase collapse") in highly aqueous (>95%) mobile phases. | Excellent compatibility with 100% aqueous mobile phases. fishersci.com | Allows for a wider range of mobile phase compositions to optimize retention of the polar analyte. |

| Peak Shape for Bases | May exhibit tailing due to silanol (B1196071) interactions. | Generally provides improved peak shape for basic compounds. laborindo.com | The aminomethyl group is basic; thus, improved peak symmetry is expected on an RP-Amide column. |

The mobile phase composition, particularly its pH and organic solvent content, is a powerful tool for controlling the retention and selectivity of ionizable compounds.

pH: As a zwitterionic compound, the retention of this compound is highly dependent on the mobile phase pH. shimadzu-webapp.eu The molecule has three ionizable groups: a carboxylic acid (acidic), a phenolic hydroxyl (weakly acidic), and an aminomethyl group (basic).

At intermediate pH , the molecule will exist as a zwitterion (negatively charged carboxylate and positively charged amino group), which is highly polar and results in shorter retention times.

At high pH (e.g., pH > 9), both the carboxylic acid and the phenolic hydroxyl groups are deprotonated (negative charges), while the amino group is neutral, leading to a net negative charge and generally low retention on reversed-phase columns.

Therefore, careful control of pH using buffers (e.g., phosphate, formate, acetate) is essential for achieving reproducible retention times and optimal separation. chromatographyonline.com The pH should ideally be set at least 1.5-2 units away from the pKa of the functional groups to ensure a stable ionization state and avoid peak splitting. moravek.com

Solvent Composition: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in reversed-phase HPLC. The choice and proportion of the organic solvent in the aqueous mobile phase are adjusted to control the elution strength. For instance, increasing the concentration of acetonitrile or methanol will decrease the retention time of the analyte. Gradient elution, where the solvent strength is increased over the course of the analysis, is often employed to separate compounds with a wide range of polarities.

Diode Array Detector (DAD): A DAD, also known as a Photodiode Array (PDA) detector, is a powerful UV-Vis detector. It acquires the entire UV-Vis spectrum for every point in the chromatogram. This is highly advantageous for method development as it allows for the determination of the optimal detection wavelength post-analysis. It also provides information about peak purity by comparing spectra across a single chromatographic peak. Given the aromatic nature of this compound, it possesses strong chromophores and is readily detectable by UV. laborindo.com

Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-ToF) Mass Spectrometry: For unequivocal identification and structural characterization, HPLC can be coupled with a high-resolution mass spectrometer like a Q-ToF. libretexts.org

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, generating protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation. libretexts.org

The Quadrupole Time-of-Flight (Q-ToF) analyzer combines the stability of a quadrupole with the high mass accuracy and resolution of a time-of-flight mass analyzer. libretexts.orgnih.gov This allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in compound identification. massbank.eu Tandem MS (MS/MS) experiments can be performed to obtain structural information by fragmenting the selected parent ion. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is restricted to analytes that are volatile and thermally stable. nih.gov Compounds like this compound, which are polar and non-volatile due to the presence of hydroxyl, amino, and carboxylic acid functional groups, cannot be analyzed directly by GC. colostate.edu Therefore, a chemical derivatization step is required to convert the analyte into a volatile and thermally stable derivative. sigmaaldrich.com

The derivatization process involves reacting the polar functional groups with a reagent to replace the active hydrogen atoms with nonpolar groups. sigmaaldrich.com Common derivatization strategies for compounds containing -OH, -NH2, and -COOH groups include:

Silylation: This is a common technique where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com The resulting derivatives are much more volatile and suitable for GC-MS analysis. unina.it

Alkylation/Esterification: This involves converting the carboxylic acid to an ester and alkylating the amine and hydroxyl groups. gcms.cz Reagents like methyl chloroformate (MCF) can derivatize both amino and carboxylic acid groups simultaneously and are known to produce stable derivatives for GC-MS analysis. nih.govspringernature.com

Table 2: Common Derivatization Reagents for GC Analysis of Polyfunctional Compounds

| Derivatization Method | Reagent | Abbreviation | Target Functional Groups |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH |

| Alkylation | Methyl Chloroformate | MCF | -NH2, -COOH |

| Acylation/Esterification | Acetic Anhydride (with pyridine) | -OH, -NH2 |

The choice of derivatization reagent depends on the specific requirements of the analysis, including the need for stability and the potential for side reactions. nih.govnih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

The molecule this compound is achiral and does not possess a stereocenter. Therefore, it does not exist as enantiomers, and an assessment of enantiomeric purity is not applicable to the compound itself.

However, in a synthetic context where chiral precursors are used or if a derivative of this compound is created that introduces a chiral center, chiral chromatography would become a necessary analytical tool. Chiral separations can be achieved through two main approaches:

Indirect Method: The racemic mixture is derivatized with a chiral reagent to form a pair of diastereomers. wvu.edu These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18). nih.gov

Direct Method: The enantiomers are separated directly on a Chiral Stationary Phase (CSP). yakhak.org CSPs are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds. yakhak.org

Should a chiral derivative of this compound be synthesized, a method involving either pre-column derivatization or the use of a CSP would need to be developed and validated. wvu.eduresearchgate.net

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry provides a straightforward and accessible means for the quantitative analysis of this compound, leveraging its light-absorbing properties.

UV-Vis Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantification of this compound. The method's utility stems from the presence of a phenolic hydroxyl group and a carboxylic acid group attached to the benzene (B151609) ring, which act as chromophores, allowing the molecule to absorb light in the ultraviolet region of the electromagnetic spectrum.

A related compound, 5-aminosalicylic acid, can be quantified by forming a diazonium ion that couples with thymol (B1683141) to produce an azo dye with maximum absorbance (λmax) at 470 nm. researchgate.net For salicylic (B10762653) acid, a common analytical approach involves forming a colored complex with iron(III) chloride, which can be measured colorimetrically at approximately 530 nm. rsc.org Another method for salicylic acid involves monitoring its intrinsic absorbance at 297 nm after being sorbed onto a solid support, a technique that enhances sensitivity. nih.gov While specific λmax values for this compound require empirical determination, these examples with structurally similar compounds illustrate common approaches. A typical analysis involves creating a series of standard solutions of known concentrations to generate a calibration curve, which is then used to determine the concentration of the analyte in unknown samples.

Fluorometric Methods (if applicable to fluorescent derivatives)

Fluorometric methods offer high sensitivity and selectivity, which can be advantageous for determining trace amounts of a compound. While the intrinsic fluorescence of this compound is not widely documented, methods developed for similar molecules, such as salicylic acid and its derivatives, are relevant. Salicylic acid itself is known to be fluorescent. asianpubs.org